

(2-methoxyphenyl)hydrazine hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-methoxyphenyl)hydrazine
Hydrochloride

Cat. No.: B1305726

[Get Quote](#)

CAS Number: 6971-45-5

Abstract

This technical guide provides a comprehensive overview of **(2-methoxyphenyl)hydrazine hydrochloride** (CAS 6971-45-5), a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development and related fields. It details the physicochemical properties, synthesis, and primary applications of this compound, with a particular focus on its role in the Fischer indole synthesis. Detailed experimental protocols, safety information, and visualizations of relevant chemical pathways are included to facilitate its practical application in a laboratory setting. While primarily a synthetic building block, this guide also briefly addresses the toxicological context of hydrazine derivatives.

Introduction

(2-methoxyphenyl)hydrazine hydrochloride is a substituted hydrazine derivative widely utilized as a precursor in the synthesis of various heterocyclic compounds, most notably indoles. Its methoxy-substituted phenyl ring makes it a valuable starting material for the preparation of methoxy-functionalized indoles, which are structural motifs found in numerous biologically active molecules and pharmaceuticals. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

This guide will delve into the technical aspects of **(2-methoxyphenyl)hydrazine hydrochloride**, providing quantitative data, detailed experimental procedures, and visual representations of its primary chemical transformation, the Fischer indole synthesis.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **(2-methoxyphenyl)hydrazine hydrochloride** is presented below.

Physical and Chemical Properties

Property	Value	Source
CAS Number	6971-45-5	[1]
Molecular Formula	C ₇ H ₁₁ ClN ₂ O	[1]
Molecular Weight	174.63 g/mol	[1]
Appearance	White to off-white crystalline powder	Vendor Data
Melting Point	155-158 °C	Vendor Data
Solubility	Soluble in water	Vendor Data
IUPAC Name	(2-methoxyphenyl)hydrazine; hydrochloride	[1]
InChI	InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H	[1]
SMILES	COC1=CC=CC=C1NN.Cl	[1]

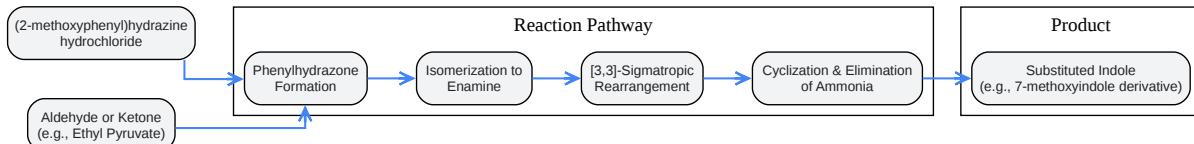
Safety and Hazard Information

(2-methoxyphenyl)hydrazine hydrochloride is classified as a hazardous substance.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statement	Code	Description
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation

Data sourced from aggregated GHS information.[\[1\]](#)

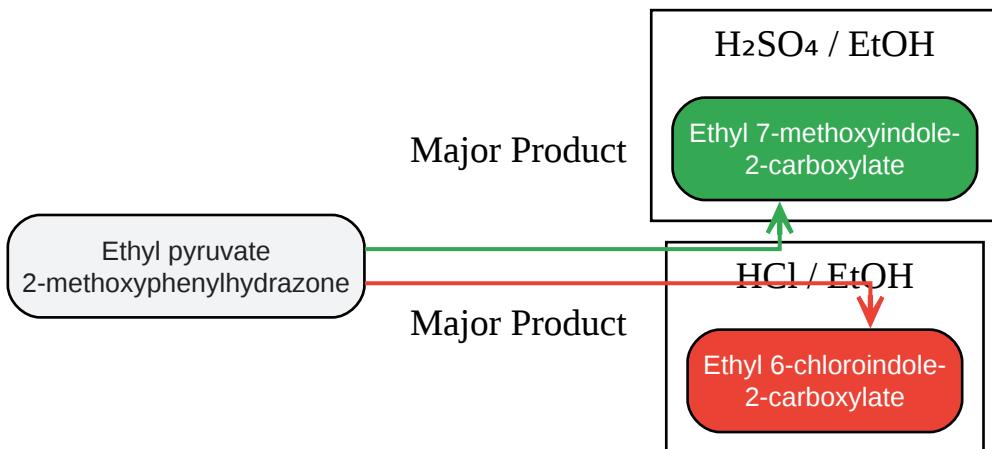

As a hydrazine derivative, **(2-methoxyphenyl)hydrazine hydrochloride** should be handled with caution, as some hydrazines are considered animal carcinogens.[\[2\]](#)[\[3\]](#) The biotransformation of hydrazine derivatives can lead to the formation of reactive species that may have toxic effects.[\[4\]](#)

Synthesis and Applications

The primary application of **(2-methoxyphenyl)hydrazine hydrochloride** is as a key reactant in the Fischer indole synthesis. This reaction allows for the construction of the indole ring system from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[\[5\]](#)

The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for preparing indoles.[\[5\]](#) The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate then isomerizes to an enamine, which undergoes a^[3]_[3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.



[Click to download full resolution via product page](#)**Figure 1:** Generalized workflow of the Fischer indole synthesis.

Synthesis of 7-Methoxyindole Derivatives

The use of **(2-methoxyphenyl)hydrazine hydrochloride** in the Fischer indole synthesis provides a direct route to 7-methoxyindole derivatives. A notable example is the reaction with ethyl pyruvate. Research by Murakami et al. has shown that the choice of acid catalyst in this reaction significantly influences the product distribution.^[6]

When the reaction is carried out with sulfuric acid in ethanol, the expected "normal" product, ethyl 7-methoxyindole-2-carboxylate, is the major product. However, using hydrochloric acid in ethanol leads to the formation of an "abnormal" product, ethyl 6-chloroindole-2-carboxylate, as the main product.^[6] This is a result of cyclization occurring on the side of the methoxy group substituent.^[6]

[Click to download full resolution via product page](#)**Figure 2:** Influence of acid catalyst on product formation.

Experimental Protocols

The following protocols are based on established procedures for the Fischer indole synthesis and the specific findings of Murakami et al.^[6]

Formation of Ethyl Pyruvate 2-methoxyphenylhydrazone

This is the initial step to form the necessary hydrazone intermediate.

Materials:

- **(2-methoxyphenyl)hydrazine hydrochloride**
- Ethyl pyruvate
- Ethanol
- Sodium acetate (optional, as a buffer)

Procedure:

- Dissolve **(2-methoxyphenyl)hydrazine hydrochloride** (1 equivalent) in ethanol in a round-bottom flask.
- Add sodium acetate (1 equivalent) if a buffered reaction is desired.
- Add ethyl pyruvate (1.1 equivalents) dropwise to the stirred solution at room temperature.
- Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent can be removed under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Fischer Indole Synthesis of Ethyl 7-methoxyindole-2-carboxylate (Normal Product)

Materials:

- Ethyl pyruvate 2-methoxyphenylhydrazone
- Ethanol
- Concentrated Sulfuric Acid

Procedure:

- Dissolve the crude ethyl pyruvate 2-methoxyphenylhydrazone in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield ethyl 7-methoxyindole-2-carboxylate.

Fischer Indole Synthesis of Ethyl 6-chloroindole-2-carboxylate (Abnormal Product)

Materials:

- Ethyl pyruvate 2-methoxyphenylhydrazone
- Ethanol
- Concentrated Hydrochloric Acid

Procedure:

- Prepare a saturated solution of hydrogen chloride gas in absolute ethanol.

- Dissolve the crude ethyl pyruvate 2-methoxyphenylhydrazone in the prepared ethanolic HCl solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.[\[6\]](#)
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield ethyl 6-chloroindole-2-carboxylate.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research indicating that **(2-methoxyphenyl)hydrazine hydrochloride** itself is a pharmacologically active agent or that it directly modulates specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate in the synthesis of more complex molecules, particularly indole derivatives.[\[7\]](#) These resulting indole compounds may have diverse biological activities, but these are properties of the final products and not of the starting hydrazine.

The toxicity of hydrazine derivatives is a subject of study, with some compounds showing carcinogenic potential in animal studies.[\[2\]](#)[\[3\]](#) The metabolism of hydrazines can lead to the formation of reactive intermediates that can interact with cellular macromolecules.[\[4\]](#) However, specific studies on the metabolism and detailed toxicological profile of **(2-methoxyphenyl)hydrazine hydrochloride** are limited.

Conclusion

(2-methoxyphenyl)hydrazine hydrochloride is a valuable and versatile reagent for organic synthesis, particularly for the construction of 7-methoxy-substituted indoles via the Fischer

indole synthesis. Its utility is further expanded by the ability to direct the reaction towards different products based on the choice of acid catalyst, as demonstrated by the formation of either the expected 7-methoxyindole or the rearranged 6-chloroindole derivative. While the compound itself is not known for direct biological activity, its importance as a building block for potentially bioactive molecules is well-established. Researchers using this compound should adhere to strict safety protocols due to its irritant nature and the general toxicological concerns associated with hydrazine derivatives. This guide provides the essential technical information to support the safe and effective use of **(2-methoxyphenyl)hydrazine hydrochloride** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review of cancer risk associated with human exposure to hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbino.com [nbino.com]
- To cite this document: BenchChem. [(2-methoxyphenyl)hydrazine hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305726#2-methoxyphenyl-hydrazine-hydrochloride-cas-number-6971-45-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com